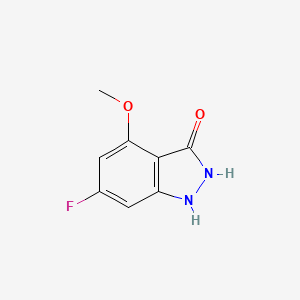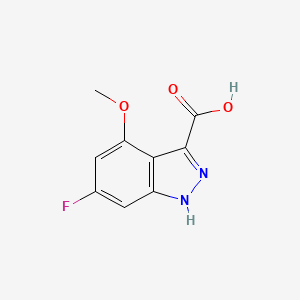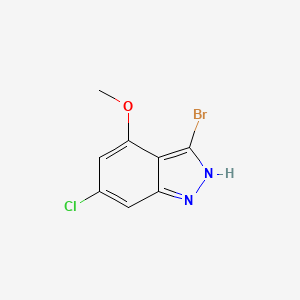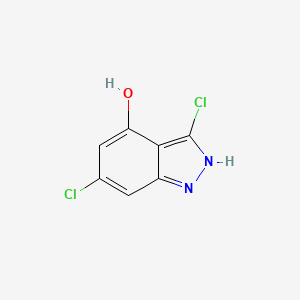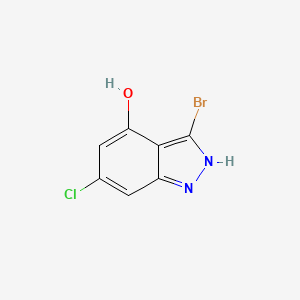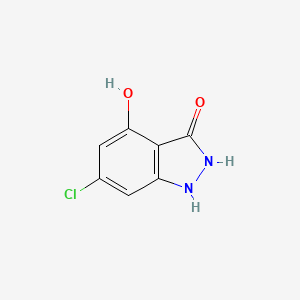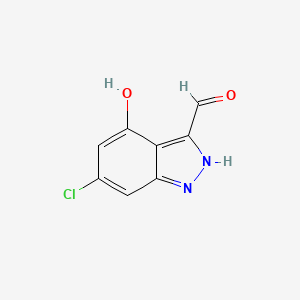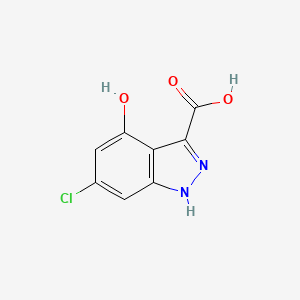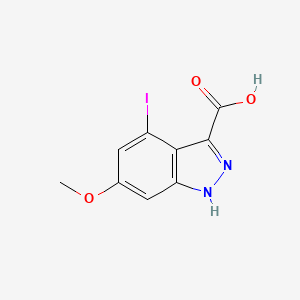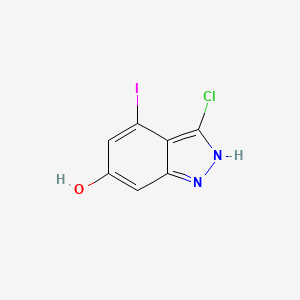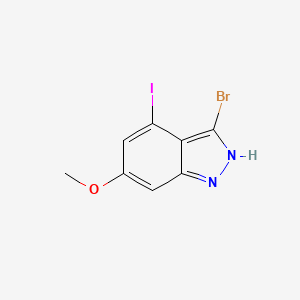
4-Iodo-6-methoxy-3-bromo-1H-indazole
概要
説明
4-Iodo-6-methoxy-3-bromo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of iodine, methoxy, and bromine substituents at the 4, 6, and 3 positions, respectively. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methoxy-3-bromo-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Nitration: The starting material, such as 4-iodo-6-methoxy-1H-indazole, undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.
Bromination: The nitro compound is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to replace the nitro group with a bromine atom.
Reduction: The nitro group is reduced to an amino group using a reducing agent like tin(II) chloride or iron powder in the presence of hydrochloric acid.
Cyclization: The amino compound undergoes cyclization to form the indazole ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-Iodo-6-methoxy-3-bromo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine and bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the indazole ring can undergo reduction to form dihydroindazole derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Biaryl Derivatives: Formed through coupling reactions.
Dihydroindazole Derivatives: Formed through reduction reactions.
Carbonyl Compounds: Formed through oxidation of the methoxy group.
科学的研究の応用
4-Iodo-6-methoxy-3-bromo-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.
Pharmaceutical Development: Explored as a lead compound for the development of new drugs targeting specific biological pathways.
作用機序
The mechanism of action of 4-Iodo-6-methoxy-3-bromo-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic activity. It can also interact with receptors, modulating their signaling pathways and affecting cellular responses. The exact molecular targets and pathways depend on the specific biological context and the substituents on the indazole ring.
類似化合物との比較
4-Iodo-6-methoxy-1H-indazole: Lacks the bromine substituent at the 3-position.
3-Bromo-4-iodo-1H-indazole: Similar structure but different substitution pattern.
6-Methoxy-3-bromo-1H-indazole: Lacks the iodine substituent at the 4-position.
Uniqueness: 4-Iodo-6-methoxy-3-bromo-1H-indazole is unique due to the presence of all three substituents (iodine, methoxy, and bromine) on the indazole ring. This specific substitution pattern can lead to distinct biological activities and chemical reactivity compared to other indazole derivatives. The combination of these substituents can enhance the compound’s ability to interact with multiple molecular targets, making it a valuable scaffold for drug discovery and development.
特性
IUPAC Name |
3-bromo-4-iodo-6-methoxy-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2O/c1-13-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFBEZRQTAKXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNC(=C2C(=C1)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



